molecular formula C13H7ClO2 B080310 2-Chloro-9-xanthenone CAS No. 13210-15-6

2-Chloro-9-xanthenone

Cat. No. B080310
CAS RN: 13210-15-6
M. Wt: 230.64 g/mol
InChI Key: PRWJZNITVOUZBU-UHFFFAOYSA-N
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Description

2-Chloro-9-xanthenone is a chemical compound with the molecular formula C13H7ClO2 . It is also known as 2-chloroxanthone .


Synthesis Analysis

The synthesis of xanthones like 2-Chloro-9-xanthenone can be achieved through various methods. Some of these include the classical and modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .


Molecular Structure Analysis

The molecular structure of 2-Chloro-9-xanthenone consists of a xanthone core, which is a dibenzo-γ-pyrone, with a chlorine atom substituted at the 2-position .

Safety And Hazards

The safety data sheet for xanthone suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed off with plenty of water and medical attention should be sought .

properties

IUPAC Name

2-chloroxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWJZNITVOUZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292268
Record name 2-Chloro-9-xanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-9-xanthenone

CAS RN

13210-15-6
Record name NSC81251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-9-xanthenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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